4-(1-苯并噻吩-3-基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

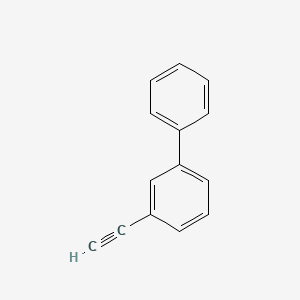

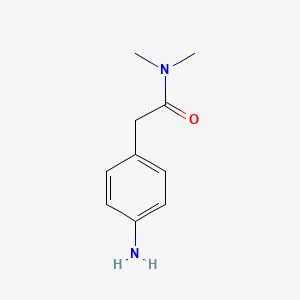

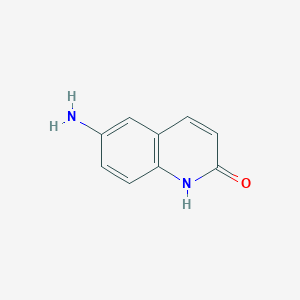

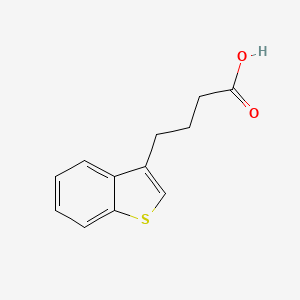

4-(1-Benzothiophen-3-yl)butanoic acid is a chemical compound that is part of a broader class of organic molecules containing a benzothiophene moiety linked to a butanoic acid chain. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzothiophene core is a common feature in molecules with diverse biological activities, and its incorporation into different chemical frameworks can lead to compounds with unique properties and applications.

Synthesis Analysis

The synthesis of compounds related to 4-(1-Benzothiophen-3-yl)butanoic acid often involves multi-step organic reactions. For instance, the synthesis of 4-(thiophen-2-yl)butanoic acid, a related compound, was achieved by identifying it as a cyclic substitute of the unsaturated alkyl chain of capsaicin, leading to the creation of a new class of amides . Similarly, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, another related compound, was accomplished through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, highlighting the versatility of butanoic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a sulfur atom within an aromatic system, which can significantly influence the electronic properties of the molecule. The molecular recognition of such compounds against biological targets can be investigated through docking experiments followed by molecular dynamics simulations to understand their geometrical and thermodynamic profiles .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions, including cyclization and intramolecular interactions, to form complex heterocyclic structures. For example, the intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives using NaH in DMF led to the formation of 1-amino-2-naphthalenecarboxylic acid derivatives . These types of reactions are crucial for the development of pharmacologically active compounds and can be tailored to produce specific molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by the presence of the benzothiophene and butanoic acid moieties. These properties can be studied through various spectroscopic techniques such as IR, NMR, and MS, as well as through elemental analysis. For instance, a benzothiazole derivative exhibited a smectic A phase, indicating its potential as a liquid crystalline compound . The transition temperatures and melting points of such compounds can also be determined to understand their behavior in different states .

科学研究应用

分子建模和药理学特性

4-(噻吩-2-基)丁酸,天然配体辣椒素的环状替代物,已被用于合成一类新的酰胺。这些化合物已经过分子建模、对接实验和分子动力学模拟,以了解它们与靶标的相互作用。发现它们激活 TRPV1 通道,表明具有作为 TRPV1 激动剂的潜力,并评估了它们在某些细胞系中对氧化应激的保护作用,以及在体内镇痛活性 (Aiello 等,2016)。

抗氧化性能

已经对源自 4-(噻吩-2-基)丁酸的化合物的抗氧化特性进行了研究。合成了这些化合物并评估了它们抑制非酶促脂质过氧化的能力。该研究旨在开发制备此类化合物的方法,并了解它们作为抗氧化剂的潜力 (Dovbnya 等,2022)。

利胆活性

合成了一系列 3-(2-芳基-5R-苯并咪唑-1-基)丁酸,包括 4-(1-苯并噻吩-3-基)丁酸衍生物,并评估了它们的利胆活性。这些研究旨在了解杂环中的变化如何影响利胆活性,其中一些案例显示出有希望的结果 (Grella 等,1987)。

尿素酶抑制剂的合成与评价

化合物 4-(1H-吲哚-3-基)丁酸被用作合成新型基于吲哚的恶二唑骨架与 N-(取代苯基)丁酰胺的起点。这些分子被评估为尿素酶抑制剂,并显示出有效的抑制潜力,表明在治疗性药物设计中具有潜在应用 (Nazir 等,2018)。

抗菌活性

研究还探讨了 4-(1-苯并噻吩-3-基)丁酸衍生物的抗菌特性。合成了各种衍生物并测试了它们的抗菌活性,其中一些对特定的细菌菌株显示出有效性 (Naganagowda & Petsom,2011)。

属性

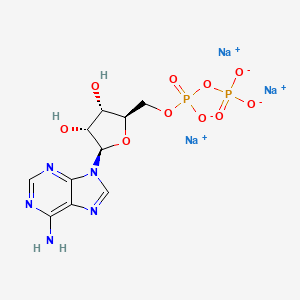

IUPAC Name |

4-(1-benzothiophen-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNSMHPYFWPLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500487 |

Source

|

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Benzothiophen-3-yl)butanoic acid | |

CAS RN |

24444-97-1 |

Source

|

| Record name | 4-(1-Benzothiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。